6-Ethoxy-2-mercaptobenzothiazole
Overview
Description
6-Ethoxy-2-mercaptobenzothiazole is a derivative of 2-mercaptobenzothiazole, a compound that has gained significant attention due to its wide range of industrial applications, particularly in the vulcanization of rubber. It also plays a crucial role in organic synthesis, such as in the modified Julia olefination reaction .
Synthesis Analysis
The synthesis of 6-ethoxy-2-mercaptobenzothiazole derivatives is not directly discussed in the provided papers. However, the synthesis of related compounds can offer insights into potential synthetic routes. For instance, derivatives of 2-mercaptobenzothiazole have been synthesized by reacting substituted 2-mercaptobenzothiazoles with various reagents, such as chlorobromoalkanes, to yield 6-substituted 2-(β-chloroalkylmercapto)benzothiazoles . Additionally, the synthesis of 2-amino-6-ethoxybenzothiazole derivatives has been reported, which suggests that ethoxy groups can be introduced into the benzothiazole ring, potentially through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of 6-ethoxy-2-mercaptobenzothiazole would consist of a benzothiazole core with an ethoxy group at the 6-position and a mercapto (thiol) group at the 2-position. The structure and physical properties of related compounds have been elucidated using techniques such as IR, 1H NMR, mass spectroscopy, and elemental analysis .
Chemical Reactions Analysis
2-Mercaptobenzothiazole derivatives undergo various chemical reactions, including aromatic substitution, redox chemistry, and alkylation. The regioselectivity of these reactions is influenced by the substituents on the benzothiazole ring . For example, oxidation of 6-substituted 2-mercaptobenzothiazoles can lead to the formation of sulfoxides and sulfones, and cyclization reactions can yield tricyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-ethoxy-2-mercaptobenzothiazole would be influenced by the presence of the ethoxy and mercapto groups. These functional groups can affect the compound's solubility, boiling and melting points, and reactivity. The mercapto group, in particular, is known for its ability to form disulfides through oxidation, which can significantly alter the compound's properties .
Applications and Case Studies
While the specific applications of 6-ethoxy-2-mercaptobenzothiazole are not detailed in the provided papers, the pharmacological activities of related compounds have been studied. For example, some derivatives have been tested for anti-inflammatory activity and their potential to cause gastric ulceration, using naproxen as a reference compound . Additionally, new 2-amino-6-ethoxybenzothiazole derivatives have been synthesized and evaluated for their ability to enhance physical work capacity in mice, showing promising results compared to known actoprotectors .
Scientific Research Applications
Inorganic Chemistry and Rubber Vulcanization
- Complexes in Rubber Vulcanization : 6-Ethoxy-2-mercaptobenzothiazole and its derivatives are used to form metal complexes in the rubber vulcanization process. These complexes are soluble in common organic solvents and include various metal derivatives like zinc, nickel, and cobalt (McCleverty & Spencer, 1984).
Environmental Biotechnology
- Biotransformation and Mineralization : Rhodococcus rhodochrous, a bacterial strain, has been shown to biotransform and partially mineralize 2-Mercaptobenzothiazole, commonly used in the rubber industry (Haroune et al., 2004).
Surface Science and Materials Chemistry
- Infrared Studies on Lead Sulfide : Infrared studies have been conducted on 6-Ethoxy-2-mercaptobenzothiazole adsorbed on PbS (galena) surfaces, revealing insights into molecular structures and surface interactions (Contini et al., 1997).
- Antimicrobial Activity : This compound, when immobilized in layered double hydroxide structures, shows antibacterial effects, potentially useful in antifouling and anticorrosion coatings (Kuznetsova et al., 2017).
Biochemistry
- Inhibition of Banana Polyphenoloxidase : It acts as a potent inhibitor for banana polyphenoloxidase, significantly delaying substrate oxidation (Palmer & Roberts, 1967).
Organic Chemistry
- Synthesis and Fungicidal Activity : Derivatives of 6-Ethoxy-2-mercaptobenzothiazole have been synthesized and tested for fungicidal activity against various plant pathogens (Jebur & Ismail, 2019).
- Applications in Vulcanization and Olefination Reactions : It's widely used in rubber vulcanization and as a component in Julia olefination reaction, with a focus on aromatic substitution reactions and redox chemistry (Wu et al., 2012).
Analytical Chemistry
- Mass Spectrometry : It's used as a matrix for analyzing lipids from tissue extracts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (Astigarraga et al., 2008).
Corrosion Inhibition
- Copper Corrosion Inhibition : It acts as a corrosion inhibitor for copper in chloride solutions, effectively reducing surface roughness and corrosion rates (Finšgar & Merl, 2014).
Sorption and Preconcentration of Metals
- Heavy Metal Sorption : 2-Mercaptobenzothiazole modified clays are used for the sorption and preconcentration of heavy metals like Hg, Pb, Zn, and Cd from aqueous solutions (Filho et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-ethoxy-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOASVNMVYBSLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059512 | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2-mercaptobenzothiazole | |
CAS RN |
120-53-6 | |
Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Ethoxy-2-mercaptobenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Benzothiazolethione, 6-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxy-2-mercaptobenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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